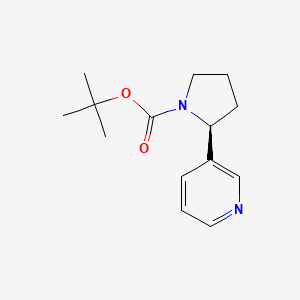
(S)-tert-Butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl2-(pyridin-3-yl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl2-(pyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method involves the use of tert-butyl chloroformate as a protecting group for the carboxylate functionality. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using standard chromatographic techniques.
Industrial Production Methods
Industrial production of (S)-tert-Butyl2-(pyridin-3-yl)pyrrolidine-1-carboxylate may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for further applications in various industries.
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-Butyl2-(pyridin-3-yl)pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, while the pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as vanadium oxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine for the pyridine ring and nucleophiles like sodium methoxide for the pyrrolidine ring.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyridine and pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(S)-tert-Butyl2-(pyridin-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a chiral intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-tert-Butyl2-(pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions with aromatic residues, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl2-(pyridin-2-yl)pyrrolidine-1-carboxylate
- tert-Butyl2-(pyridin-4-yl)pyrrolidine-1-carboxylate
- tert-Butyl2-(quinolin-3-yl)pyrrolidine-1-carboxylate
Uniqueness
(S)-tert-Butyl2-(pyridin-3-yl)pyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the position of the pyridine ring. This configuration can lead to distinct interactions with biological targets, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C14H20N2O2 |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-5-7-12(16)11-6-4-8-15-10-11/h4,6,8,10,12H,5,7,9H2,1-3H3/t12-/m0/s1 |
Clave InChI |
VFTHJLODPDPNBL-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=CN=CC=C2 |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


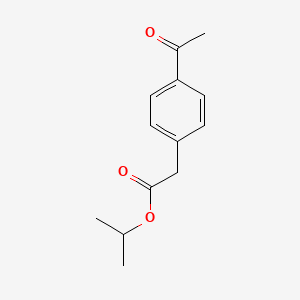
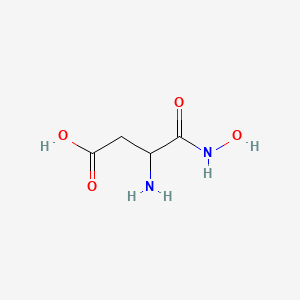


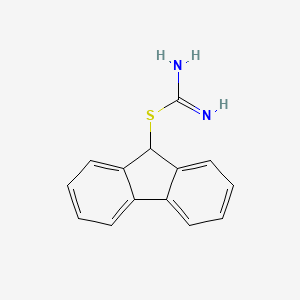
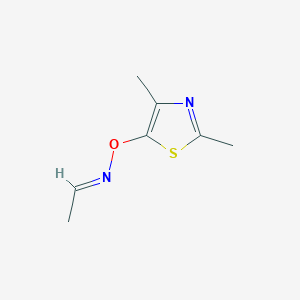
![6-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13140362.png)
![4,7-Dimethyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140365.png)
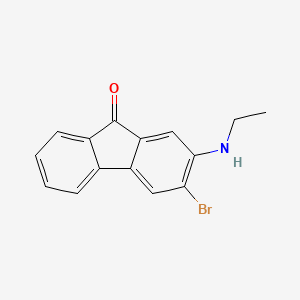

![5-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13140394.png)
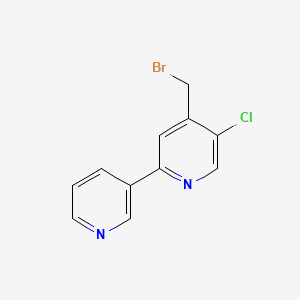
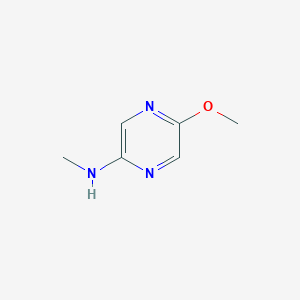
![(2S)-2-[[1-(7-chloroquinolin-4-yl)-2-(2,6-dimethoxyphenyl)imidazole-4-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B13140403.png)
